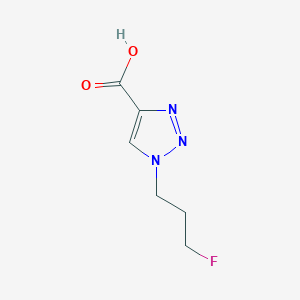

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Wirkmechanismus

Target of Action

The primary target of 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid is the estrogen receptor (ER), specifically the ER alpha (ERα) subtype . ERα is a nuclear receptor that is activated by the hormone estrogen . It is expressed in various tissues, including the breast, where it plays a crucial role in the development and progression of breast cancer .

Mode of Action

This compound acts as a Selective Estrogen Receptor Degrader (SERD) . SERDs bind to ERα and induce a conformational change that results in the degradation of the receptor . This leads to effective inhibition of ER signaling, even in the presence of activating mutations in the ER that can cause resistance to other endocrine therapies .

Biochemical Pathways

The action of this compound affects the estrogen signaling pathway . By degrading ERα, it disrupts the ability of estrogen to drive the growth and proliferation of ER-positive breast cancer cells . This can lead to a decrease in tumor growth and potentially to tumor regression .

Pharmacokinetics

It is noted that similar compounds have been developed with improved drug properties for oral administration . These improvements may include better absorption, distribution, metabolism, and excretion (ADME) properties, which can enhance the bioavailability of the drug .

Result of Action

The result of the action of this compound is a decrease in ER signaling in ER-positive breast cancer cells . This can lead to a reduction in the growth and proliferation of these cells . In preclinical models, treatment with similar compounds has demonstrated significant tumor regression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of activating mutations in the ER, which can cause resistance to other endocrine therapies

Biochemische Analyse

Cellular Effects

Similar fluorinated compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid remains largely unexplored

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models

Vorbereitungsmethoden

The synthesis of 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropropylamine and propargyl alcohol.

Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Analyse Chemischer Reaktionen

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles.

Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(3-Fluoropropyl)-1H-1,2,3-triazole-5-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the triazole ring.

1-(3-Fluoropropyl)-1H-1,2,4-triazole-3-carboxylic acid: This compound has a different arrangement of nitrogen atoms in the triazole ring.

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Biologische Aktivität

Overview

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a selective estrogen receptor degrader (SERD). This article reviews its biological activity, mechanisms of action, and potential applications based on existing research.

Target of Action

The primary target of this compound is the estrogen receptor alpha (ERα) . By acting as a SERD, this compound reduces estrogen signaling in ER-positive breast cancer cells, which is crucial for the proliferation of these cancer types.

Mode of Action

The compound's mechanism involves:

- Binding to ERα : This interaction leads to the degradation of the receptor, thereby inhibiting its function.

- Impact on Estrogen Signaling : The reduction in ER signaling results in decreased cell proliferation and survival in cancerous tissues.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cytotoxicity : It has been shown to induce apoptosis in leukemia cell lines (e.g., Jurkat T-cells), characterized by morphological changes and DNA fragmentation .

- Comparative Potency : Some derivatives have demonstrated potency comparable to established chemotherapeutics like doxorubicin .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

Pharmacokinetics

The pharmacokinetic profile of similar triazole compounds suggests favorable absorption and distribution characteristics for oral administration. The stability of these compounds under physiological conditions is also noteworthy.

Medicinal Chemistry

This compound serves as a promising scaffold for developing new anticancer agents. Its ability to modulate estrogen signaling makes it a candidate for treating hormone-dependent cancers.

Chemical Synthesis

This compound is utilized as a building block in synthesizing more complex organic molecules. Its unique structural features allow for various chemical modifications that can enhance biological activity or alter pharmacological profiles .

Eigenschaften

IUPAC Name |

1-(3-fluoropropyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O2/c7-2-1-3-10-4-5(6(11)12)8-9-10/h4H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRDGRTYQITXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.